5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a 1-chloroethyl group and a methyl group attached to the triazole ring, along with a hydrochloride salt form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride typically involves the reaction of 3-methyl-1H-1,2,4-triazole with 1-chloroethane in the presence of a suitable base such as sodium hydroxide. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures (around 75°C) for a few hours. The product is then isolated and purified by crystallization or other suitable methods .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chloroethyl group can be substituted by other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding ethyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like ethanol or methanol at room temperature or slightly elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted triazoles with various functional groups replacing the chlorine atom.
Oxidation Reactions: Oxidized derivatives of the triazole ring.
Reduction Reactions: Ethyl derivatives of the triazole compound.
Scientific Research Applications
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chloroethyl)piperidine hydrochloride
- 2-chloroethyl chloroformate
- 5-chloro-1-vinyl-3-alkenyl-5-chloro-1H-pyrazole
Uniqueness
5-(1-chloroethyl)-3-methyl-1H-1,2,4-triazole hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
3-(1-chloroethyl)-5-methyl-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3.ClH/c1-3(6)5-7-4(2)8-9-5;/h3H,1-2H3,(H,7,8,9);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJWUUPVWZQKYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C(C)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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